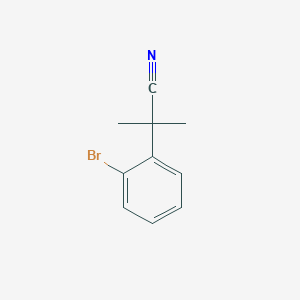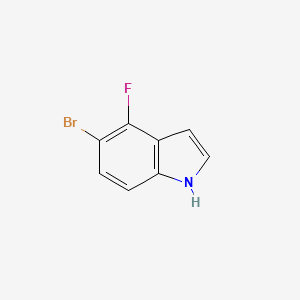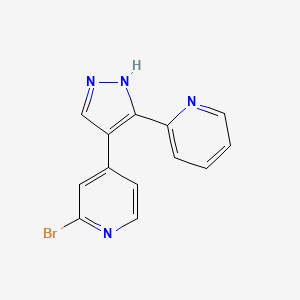
2-(2-Bromophenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
2-(2-Bromophenyl)-2-methylpropanenitrile is a chemical compound that features a bromophenyl group attached to a methylpropanenitrile moiety. The presence of the bromine atom on the aromatic ring and the nitrile group makes it a versatile intermediate for various chemical reactions and syntheses. The compound's structure allows for interactions such as hydrogen bonding, which can influence its physical properties and reactivity .
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. One approach is the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, which results in multiple arylation via successive C-C and C-H bond cleavages . Another method involves the Reformatsky reaction, where 2-phenylpropanal reacts with methyl α-bromopropionate to yield diastereomeric products . These methods highlight the reactivity of brominated intermediates and their utility in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of related brominated compounds has been studied using different techniques. For instance, the crystal structure of 2-bromo-1,1,1-trichloro-2-methylpropane has been determined to be a body-centered cubic lattice with disordered orientation of molecules . Additionally, the structure of 2-benzyl-3-(2-bromophenyl)propiononitrile has been analyzed, revealing that molecules are linked into chains by a single C-H...N hydrogen bond .
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions. For example, the molecular ion of 3-phenyl-1-bromopropane can undergo ethylene elimination after an exchange between hydrogen atoms, indicating the potential for bromine migration during reactions . The synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles via tandem reactions of 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides is another example of the reactivity of brominated compounds .
Physical and Chemical Properties Analysis
The physical properties of brominated compounds can be quite distinctive. 2-Bromo-1,1,1-trichloro-2-methylpropane forms a plastic crystal with a density of 1.97 g/cc at 25°C and undergoes a phase transition at about -62°C . The solubility behavior of triorganotin bromides with a bromophenyl moiety can vary significantly depending on the substituents, affecting their dissociation in water and solubility in polar and apolar solvents . The antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropionamides has been reported to be low, which is an important consideration for potential pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Use in PI3K/mTOR Inhibitors
2-(2-Bromophenyl)-2-methylpropanenitrile serves as an important intermediate in the synthesis of various PI3K/mTOR inhibitors. For instance, Lei et al. (2015) discuss the synthesis of a compound (7) that is an essential intermediate in many PI3K/mTOR inhibitors, derived from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through a series of steps including nitration, chlorination, alkylation, reduction, and substitution (Lei et al., 2015).
Radical Cyclisation Reactions
2-(2-Bromophenyl)ethyl groups, closely related to 2-(2-Bromophenyl)-2-methylpropanenitrile, have been utilized as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. Allin et al. (2005) describe using 2-(2-Bromophenyl)ethyl methanesulfonate to alkylate azoles for synthesizing radical precursors, leading to new 6-membered rings attached to the azoles (Allin et al., 2005).
Hydrogen-Bonded Molecular Structures
The molecular structure of compounds like 2-benzyl-3-(2-bromophenyl)propiononitrile, which is structurally related to 2-(2-Bromophenyl)-2-methylpropanenitrile, is noteworthy for its hydrogen-bonded chains. Calderón et al. (2006) highlight how these molecules are linked into chains through hydrogen bonds, demonstrating significant implications for molecular engineering and design (Calderón et al., 2006).
Azo Compound Studies and Radical-Mediated Degradation
Azo compounds, which can include 2,2'-azobis(2-methylpropanenitrile), are commonly used to study radical-mediated degradation of pharmaceutical compounds. Wells-Knecht and Dunn (2019) describe the use of a stable product formed during the decomposition of AIBN, closely related to 2-(2-Bromophenyl)-2-methylpropanenitrile, as a marker in studying the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDHLARHDCOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483528 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-methylpropanenitrile | |
CAS RN |
57775-06-1 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

